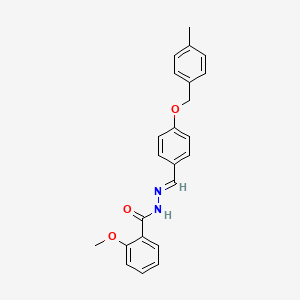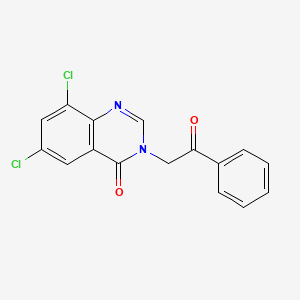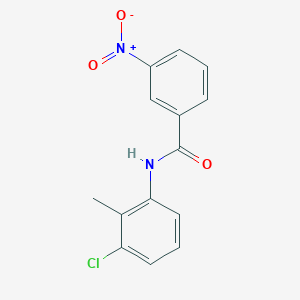
N-(3-chloro-2-methylphenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a nitro group and a chloro-methyl substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-nitrobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Reagents such as sodium thiolate or primary amines can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Reduction: The major product is N-(3-chloro-2-methylphenyl)-3-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide
Uniqueness
N-(3-chloro-2-methylphenyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a chloro-methyl substituted phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C14H11ClN2O3 |
|---|---|
分子量 |
290.70 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-12(15)6-3-7-13(9)16-14(18)10-4-2-5-11(8-10)17(19)20/h2-8H,1H3,(H,16,18) |
InChIキー |
YGUCYNRFLCIZDX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)
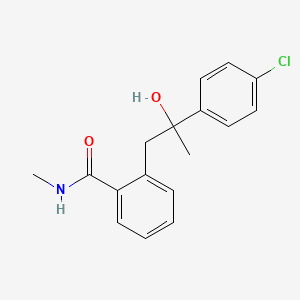

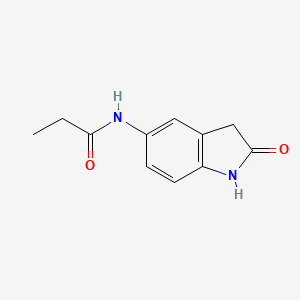


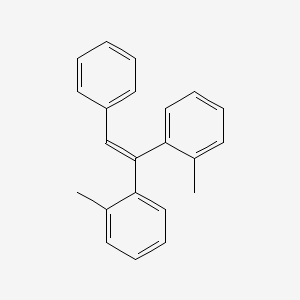
![Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate](/img/structure/B11940264.png)
